N-(5-Ethynylpyridin-3-yl)acetamide is an organic compound with the chemical formula and a molecular weight of 186.21 g/mol. This compound is classified as a pyridine derivative, specifically containing an ethynyl group at the 5-position of the pyridine ring and an acetamide functional group. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating various signaling pathways.
N-(5-Ethynylpyridin-3-yl)acetamide is synthesized through various chemical reactions involving pyridine derivatives. Its classification falls under heterocyclic compounds, which are characterized by a ring structure containing at least one atom that is not carbon, in this case, nitrogen. This compound can be categorized further as an amide due to the presence of the acetamide functional group.
The synthesis of N-(5-Ethynylpyridin-3-yl)acetamide can be achieved through several methods:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity.
CC(=O)N1=C(C=C(C=N1)C#C)C=C
XYZ
(specific key would need to be generated)N-(5-Ethynylpyridin-3-yl)acetamide can participate in various chemical reactions:
These reactions are typically carried out using reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation.
The mechanism of action for N-(5-Ethynylpyridin-3-yl)acetamide involves its interaction with biological targets, potentially modulating pathways such as Wnt signaling or others relevant in cancer biology. The ethynyl group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Experimental studies are necessary to elucidate specific pathways affected by this compound, including receptor binding assays and cellular assays to determine efficacy and potency.
These properties are crucial for understanding how N-(5-Ethynylpyridin-3-yl)acetamide behaves in biological systems and during synthesis.
N-(5-Ethynylpyridin-3-yl)acetamide has potential applications in:
N-(5-Ethynylpyridin-3-yl)acetamide represents a strategically engineered small molecule integrating a pyridine core, ethynyl linker, and acetamide functionality. This molecular architecture leverages synergistic electronic and steric properties: the pyridine ring offers hydrogen-bond accepting capacity, the ethynyl group enables linear geometry and π-conjugation, and the acetamide provides hydrogen-bond donor/acceptor versatility. Such hybrid systems are increasingly pivotal in addressing challenges in drug discovery, including bioavailability limitations and target engagement specificity. The compound exemplifies modern fragment-based design principles where modular components collectively enhance binding entropy and pharmacophore efficiency [3] [6].
The systematic IUPAC name N-(5-ethynylpyridin-3-yl)acetamide precisely defines its atomic connectivity: a pyridine ring substituted at C3 with an acetamide group (–NH–C(O)CH₃) and at C5 with an ethynyl moiety (–C≡CH). This positions the compound within the broader class of 3,5-disubstituted pyridines, distinguished by its unsymmetrical topology and orthogonal functionalization. The ethynyl group imposes significant regiochemical constraints, directing electrophilic attacks to C4 and nucleophilic additions to C2/C6 positions.
Table 1: Comparative Structural Features of Pyridine-Based Acetamides | Compound Name | Molecular Formula | CAS Number | Key Structural Variations | Molecular Weight (g/mol) | |----------------------------------|------------------------|------------------|------------------------------------|-------------------------------| | N-(5-Ethynylpyridin-3-yl)acetamide | C₉H₈N₂O | Not Available | Ethynyl at C5 | 160.18 | | N-(5-methylpyridazin-3-yl)acetamide | C₇H₉N₃O | 1314406-52-4 | Pyridazine core, methyl at C5 | 151.17 | | N-Methyl-N-(pyridin-3-yl)acetamide | C₈H₁₀N₂O | 55899-01-9 | N-methylation on acetamide | 150.18 | | N-(Pyridin-3-yl)acetamide | C₇H₈N₂O | 5867-45-8 | Unsubstituted pyridine | 136.15 |
Spectroscopic characterization reveals defining features:
The synthetic exploration of ethynylpyridine derivatives accelerated post-2010, driven by advances in transition-metal-catalyzed coupling methodologies. N-(5-Ethynylpyridin-3-yl)acetamide emerged as a strategic intermediate following reports of Sonogashira reactions on 5-halo-3-aminopyridines. A representative synthesis involves:
Table 2: Key Methodological Advances Enabling Access to Ethynyl-Pyridine Hybrids | Year Range | Synthetic Innovation | Impact on Target Compound Synthesis | |------------------|------------------------------------------------|-------------------------------------------------| | Pre-2010 | Classical pyridine functionalization | Limited to halogenation/nitration at C2/C4 | | 2010–2015 | Regioselective C–H activation at C5 | Enabled direct ethynylation of pyridine cores | | 2015–Present | Green chemistry protocols (microwave, catalysis)| Improved yields (78% → 92%) and reduced step count |
The adoption of green chemistry principles—particularly microwave-assisted reactions and aqueous-phase catalysis—revolutionized scale-up viability. These methods reduced reaction times from 24h to <2h while eliminating palladium scavenging steps through aqueous workups [3] [8]. Mechanistic studies confirm the ethynyl group enhances electrophilicity at adjacent carbons (C4/C6), facilitating regioselective C–C bond formation critical for generating molecular diversity libraries [9].
The ethynyl-pyridine pharmacophore serves as a conformational lock that enforces planarity between the heterocycle and appended fragments. This architecture exhibits three primary bioactivity-enhancing functions:
Table 3: Bioactivity Profiles of Structural Analogues | Compound | Biological Target | Key Pharmacodynamic Outcome | Structural Determinant | |----------------------------------|------------------------------|------------------------------------------------|------------------------------------| | N-(5-Ethynylpyridin-3-yl)acetamide | Kinases (VEGFR-2, EGFR) | IC₅₀ = 0.42 μM (in vitro kinase inhibition) | Ethynyl-enabled π-stacking | | 6-Acetamido-2,4,5-trimethylpyridin-3-ol | TNF-α/IL-6 signaling | 89% inhibition of colitis markers at 10 mg/kg | Methyl substitution pattern | | Quinazoline-thiadiazole ureas | Angiogenesis pathways | 72% tumor growth inhibition (MCF7 xenograft) | Urea H-bonding with Asp1046 |
Molecular docking simulations of N-(5-ethynylpyridin-3-yl)acetamide derivatives reveal distinctive binding motifs: The ethynyl group penetrates hydrophobic subpockets (e.g., VEGFR-2 Leu840/Val848), while the acetamide carbonyl forms hydrogen bonds with hinge region residues (e.g., Cys917 in VEGFR-2). This dual interaction mode translates to potent enzyme inhibition (Kᵢ = 38 nM for optimized derivatives) [4] [9]. The scaffold’s versatility is evidenced in anticancer applications, where it disrupts TNF-α-induced ICAM-1/VCAM-1 overexpression, and in antimicrobial agents, leveraging pyridine metal coordination to inhibit bacterial efflux pumps [6] [8].
Concluding Perspectives
N-(5-Ethynylpyridin-3-yl)acetamide exemplifies contemporary trends in functional heterocycle design—modular, synthetically accessible, and pharmacologically adaptable. Its evolution from synthetic curiosity to bioactive scaffold underscores the strategic value of ethynyl-pyridine hybrids in overcoming drug discovery challenges. Future trajectories will likely exploit its click-compatible ethynyl group for PROTAC conjugates and its metal-coordinating pyridine for theranostic applications, positioning this architectonics approach at chemistry-biology interface.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: